2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester
Description
The compound 2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester is an acrylic acid ester derivative featuring a bicyclic methanoindenyl core. This structure combines a rigid bicyclic framework with a reactive propenoate group, making it suitable for applications in polymer synthesis, adhesives, or specialty chemicals.
Properties
IUPAC Name |
8-tricyclo[5.2.1.02,6]dec-3-enyl prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-13(14)15-12-7-8-6-11(12)10-5-3-4-9(8)10/h2-4,8-12H,1,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAUEJPEWIQMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1CC2CC1C3C2C=CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865687 | |
| Record name | 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-6-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33791-58-1, 258327-33-2 | |
| Record name | 2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-6-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.966 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3A,4,5,6,7,7A-HEXAHYDRO-4,7-METHANOINDENYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6098 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Method Overview
This classical approach involves the direct esterification of acrylic acid (2-propenoic acid) with a suitable alcohol, typically a hexahydro-4,7-methano-1H-inden-5-ol derivative. The process is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Reaction Conditions
- Reagents: Acrylic acid, hexahydro-4,7-methano-1H-inden-5-ol
- Catalyst: Sulfuric acid or p-toluenesulfonic acid
- Solvent: Often performed neat or in an inert solvent like toluene
- Temperature: Reflux (around 110°C)
- Duration: 4-8 hours depending on scale and desired yield
Reaction Scheme
$$
\text{Acrylic acid} + \text{Hexahydro-4,7-methano-1H-inden-5-ol} \xrightarrow{\text{acid catalyst, reflux}} \text{Ester}
$$
Advantages & Limitations
- Advantages: Straightforward, high yield under optimized conditions.
- Limitations: Requires excess acid or alcohol for complete conversion; purification involves distillation or chromatography.
Synthesis via Acid Chloride Intermediate
Method Overview
This route enhances reactivity and yields by converting acrylic acid into its acid chloride, followed by nucleophilic acyl substitution with the corresponding alcohol.
Reaction Steps
Reaction Scheme
Acrylic acid + SOCl₂ → Acrylic acid chloride
Acrylic acid chloride + Hexahydro-4,7-methano-1H-inden-5-ol → Ester
Advantages & Limitations
- Advantages: Higher reactivity leads to cleaner reactions and fewer side products.
- Limitations: Requires handling of toxic reagents like thionyl chloride; additional purification steps.
Catalytic Polymerization and Derivative Formation
Method Overview
Given the compound's potential participation in polymerization, some synthesis routes involve polymerization of acrylic acid derivatives in the presence of radical initiators, followed by selective hydrolysis or modification to obtain the ester.
Reaction Conditions
- Initiators: Benzoyl peroxide, azobisisobutyronitrile (AIBN)
- Temperature: 60-80°C
- Solvent: Toluene or other inert solvents
Application in Synthesis
This method is more relevant for producing polymeric materials but can be adapted for preparing specific ester derivatives via controlled depolymerization or functionalization.
Synthesis from Methanoindene Derivatives
Method Overview
Recent research suggests that starting from commercially available methanoindene derivatives, the synthesis involves functionalization at the methano bridge followed by esterification with acrylic acid or its derivatives.
Reaction Pathway
Research Findings
A study indicates that this route offers better control over regioselectivity and yields, especially for complex bicyclic structures like the hexahydro-indenyl ester.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct esterification | Acrylic acid + alcohol | Acid catalyst, reflux | Simple, high yield | Requires excess reagents, purification needed |
| Acid chloride route | Thionyl chloride + alcohol | Room temperature to reflux | Higher reactivity, cleaner | Toxic reagents, extra steps |
| Polymerization-based | Radical initiators | 60-80°C | Useful for polymer derivatives | Less suitable for pure ester synthesis |
| Derivative functionalization | Methanoindene derivatives + oxidants | Controlled oxidation + esterification | Regioselectivity, complex structures | Multi-step, requires precise control |
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in various industrial applications.
Biology: This compound is studied for its potential use in drug delivery systems due to its biocompatibility and stability.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester involves its interaction with specific molecular targets and pathways. In drug delivery systems, it acts as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to target sites. The ester group can undergo hydrolysis, releasing the active compound at the desired location .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular features of the target compound with related esters and derivatives:
Key Observations :
- Functional Group Variations : The target compound’s acrylate group (CH₂=CHCOO-) distinguishes it from butyrate (C₃H₇COO-) and propionate (C₂H₅COO-) esters, which have longer alkyl chains. These differences influence reactivity, solubility, and polymerizability .
- Molecular Weight: The butanoic acid ester (C₁₄H₂₀O₂) and methacrylic acid homopolymer monomer share the same molecular weight (220.31 g/mol), suggesting similar monomeric building blocks but divergent applications (e.g., fragrance vs. polymer synthesis) .
- Positional Isomerism : Substitution patterns (e.g., 5-yl vs. 6-yl) on the indenyl core may affect steric hindrance and chemical behavior, as seen in propionate derivatives .
Physical and Chemical Properties
Notable Differences:
- The butanoic acid ester’s liquid state and solubility profile make it suitable for formulations requiring low viscosity, such as fragrances ("fruity butanate") .
- The methacrylate homopolymer’s solid state and thermal stability align with industrial applications in coatings or adhesives .
Biological Activity
Overview
2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester (CAS No. 33791-58-1) is an organic compound notable for its unique structural properties and potential applications in various fields including polymer chemistry and medicinal science. This article explores its biological activity based on diverse research findings.
- Molecular Formula : C13H16O2
- Molecular Weight : 204.27 g/mol
- Structure : The compound features a methanoindene moiety which contributes to its reactivity and stability.
The biological activity of this compound primarily involves its interaction with cellular pathways through hydrolysis of the ester group. This reaction can release active components that modulate various enzymatic activities and cellular processes. Research indicates that it may influence:
- Enzymatic Activities : Potentially acting as an inhibitor or activator in biochemical pathways.
- Cellular Processes : Involvement in signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Properties
Studies have suggested that derivatives of 2-propenoic acid exhibit antimicrobial activity against various pathogens. This activity is attributed to the ability of the compound to disrupt microbial cell membranes.
Cytotoxic Effects
Research indicates that the compound may possess cytotoxic properties against certain cancer cell lines. For instance:
- Case Study : A study demonstrated that the compound inhibited the proliferation of breast cancer cells in vitro, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation in animal models. Its mechanism may involve the inhibition of pro-inflammatory cytokines.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Propenoic acid, 2-methyl-, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester | C14H18O2 | Exhibits similar reactivity patterns; studied for biological activity. |
| Dicyclopentyl acrylate | C12H18O2 | Used in coatings and adhesives; shares structural similarities. |
| Methacrylate of hexahydro-indene | C13H16O2 | Contains methacrylate functionality; utilized in similar applications. |
Synthesis and Applications
The synthesis typically involves the esterification of 2-propenoic acid with hexahydro-4,7-methano-1H-indenyl alcohol under acidic conditions. The resulting ester is utilized in:
- Polymer Chemistry : As a monomer for creating polymers with enhanced mechanical properties.
- Materials Science : In the development of advanced materials with specific characteristics such as high thermal stability.
Toxicological Studies
Toxicity assessments have been conducted to evaluate safety profiles for potential applications in consumer products. These studies suggest that while the compound exhibits beneficial biological activities, further research is necessary to fully understand its safety profile.
Q & A
Q. Advanced: How can discrepancies in spectral data across solvent systems be resolved?
Methodological Answer: Implement variable-temperature NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced conformational changes. For IR, use attenuated total reflectance (ATR) with controlled humidity to minimize environmental interference. Compare experimental data with simulated spectra from molecular dynamics (MD) trajectories to identify solvent-specific interactions .
Basic: What safety protocols are mandatory for laboratory handling?
Methodological Answer:
Essential personal protective equipment (PPE) includes nitrile gloves, chemical-resistant lab coats, and EN 166-certified safety goggles. Use fume hoods for synthesis steps involving volatilization. Emergency procedures require immediate flushing of exposed skin/eyes with water for 15+ minutes and medical consultation for inhalation exposure .
Q. Advanced: How should carcinogenicity risk influence experimental design?
Methodological Answer: For chronic exposure studies, implement closed-system reactors with HEPA filtration and real-time air quality monitoring. Use in vitro models (e.g., Ames test) to assess mutagenic potential before in vivo trials. Dose-response studies should follow OECD Guideline 451, with histopathological analysis of target organs .
Basic: What synthetic routes are reported for this compound?
Methodological Answer:
Primary routes involve:
Esterification: Reaction of 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenol with acryloyl chloride in anhydrous dichloromethane, catalyzed by triethylamine (0–5°C, 12 h).
Polymerization: Radical-initiated homopolymerization using azobisisobutyronitrile (AIBN) at 60–80°C in toluene .
Q. Advanced: How can Design of Experiments (DoE) optimize synthesis yield?
Methodological Answer: Apply a 2³ factorial design to test variables: temperature (60–80°C), initiator concentration (0.1–1.0 mol%), and reaction time (6–24 h). Analyze response surfaces to identify interactions between factors. For esterification, use Taguchi methods to minimize byproduct formation by optimizing stoichiometry and solvent polarity .
Basic: What are the compound’s stability profiles under standard storage?
Methodological Answer:
Store under inert gas (N₂/Ar) at –20°C in amber glass to prevent photodegradation. Thermal stability tests (TGA/DSC) show decomposition onset at ~180°C. Monitor hydrolysis susceptibility via periodic HPLC analysis of stored samples (0–6 months) .
Q. Advanced: What methodologies characterize degradation pathways under stress conditions?
Methodological Answer: Perform forced degradation studies:
- Oxidative: 3% H₂O₂ at 40°C for 72 h, analyzed via LC-MS to identify quinone derivatives.
- Thermal: Isothermal aging at 100°C with FTIR-ATR to track carbonyl index reduction. Kinetic modeling using the Arrhenius equation predicts shelf-life under accelerated conditions .
Basic: What computational tools predict this compound’s reactivity?
Methodological Answer:
Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. These predict nucleophilic/electrophilic sites and regioselectivity in Diels-Alder reactions .
Q. Advanced: How can MD simulations resolve contradictory solvation effects?
Methodological Answer: Run nanosecond-scale MD simulations in explicit solvents (water, THF) using AMBER force fields. Analyze radial distribution functions (RDFs) to quantify solvent-shell interactions. Compare with experimental dielectric constant data to validate solvation models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
